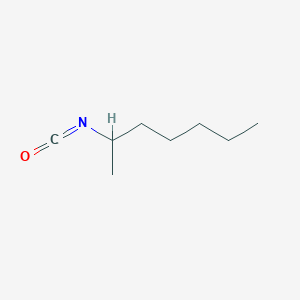

(R)-2-Heptyl isocyanate

Description

Overview of Enantiopure Isocyanates in Advanced Organic Synthesis

Historical Development and Evolution of Isocyanate Chemistry

The chemistry of isocyanates dates back to the 19th century, with significant advancements occurring throughout the 20th century. acs.orgacs.org Initially, research focused on the synthesis and reactivity of simple, achiral isocyanates. acs.org The development of phosgenation, the reaction of amines with phosgene (B1210022), became a primary industrial method for isocyanate production. wikipedia.orgwikipedia.orgdoxuchem.com Over time, concerns about the toxicity of phosgene spurred the development of alternative, safer synthetic routes. scholaris.caacs.org The latter half of the 20th century and the early 21st century have seen a surge in research focused on more complex and functionalized isocyanates, including the critical area of chiral isocyanates. acs.orgacs.org This evolution was driven by the increasing demand for enantiomerically pure compounds in various fields, particularly in pharmaceuticals and materials science. rsc.org

Role of Chiral Isocyanates as Versatile Synthons

Chiral isocyanates serve as powerful synthons, which are molecular fragments used to build larger, more complex molecules. nih.govacs.orgnih.gov Their high reactivity towards nucleophiles like alcohols and amines allows for the formation of urethanes and ureas, respectively, with the creation of a new stereocenter or the preservation of an existing one. wikipedia.org This reactivity makes them invaluable in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. nih.govd-nb.inforsc.org The isocyanate group can be incorporated into a molecule and then transformed into a variety of other functional groups, highlighting their versatility. organic-chemistry.orgresearchgate.net

The Unique Stereochemical Attributes and Research Interest in Chiral Alkyl Isocyanates

Chiral alkyl isocyanates, such as (R)-2-Heptyl isocyanate, possess a stereogenic center directly attached to the isocyanate functional group. georganics.sk This proximity of the chiral center to the reactive isocyanate group can influence the stereochemical outcome of reactions, a phenomenon of significant research interest. The spatial arrangement of the alkyl groups around the chiral carbon atom can direct the approach of incoming nucleophiles, leading to high diastereoselectivity in reactions. cureffi.orgchemaxon.com This attribute is particularly important in the synthesis of stereochemically complex molecules where precise control over the three-dimensional architecture is paramount. The study of how the structure of the chiral alkyl group affects reactivity and selectivity is an active area of research. researchgate.netnih.gov

Contextualization of this compound within Chiral Alkyl Isocyanate Chemistry

This compound is a specific example of a chiral alkyl isocyanate that embodies the principles discussed above. georganics.sk Its structure, featuring a seven-carbon chain with a chiral center at the second position, makes it a useful model compound for studying the behavior of chiral alkyl isocyanates in various chemical transformations. Research involving this compound and similar compounds contributes to a deeper understanding of the factors that govern stereoselectivity in reactions of chiral isocyanates. researchgate.netdntb.gov.ua This knowledge is crucial for the rational design of new synthetic methodologies and the creation of novel chiral molecules with desired properties.

Current Research Landscape and Future Directions in Chiral Isocyanate Chemistry

The field of chiral isocyanate chemistry is continually advancing, with several key areas of current and future research.

Current Research Focus:

Development of Novel Catalytic Methods: A significant portion of current research is dedicated to discovering new catalysts that can promote the synthesis of chiral isocyanates with high enantioselectivity. researchgate.net This includes the use of transition metal catalysts and organocatalysts. rsc.orgnih.gov

Applications in Polymer Chemistry: Chiral isocyanates are being explored as monomers for the synthesis of helical polymers with unique optical and material properties. nih.govrsc.org

Synthesis of Bioactive Molecules: The use of chiral isocyanates in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals, remains a major focus. nih.govacs.org

Future Directions:

Green Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly methods for the synthesis and use of isocyanates, including the use of non-toxic reagents and renewable feedstocks. scholaris.caresearchgate.net

Flow Chemistry: The application of continuous flow technologies to isocyanate chemistry offers potential advantages in terms of safety, scalability, and reaction control. researchgate.net

Advanced Materials: The design and synthesis of new chiral isocyanates will likely lead to the development of advanced materials with novel properties, such as chiral stationary phases for chromatography and stimuli-responsive polymers. rsc.orgmdpi.com

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H15NO |

|---|---|

Poids moléculaire |

141.21 g/mol |

Nom IUPAC |

2-isocyanatoheptane |

InChI |

InChI=1S/C8H15NO/c1-3-4-5-6-8(2)9-7-10/h8H,3-6H2,1-2H3 |

Clé InChI |

PIVVYCUAIZAGPB-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC(C)N=C=O |

Origine du produit |

United States |

Advanced Synthetic Methodologies for the Enantioselective Preparation of R 2 Heptyl Isocyanate

Strategies for Asymmetric Construction of the Chiral 2-Heptyl Moiety

The primary challenge in synthesizing (R)-2-Heptyl isocyanate lies in the efficient and stereocontrolled formation of the chiral 2-heptyl group. This can be achieved by creating chiral precursors, such as (R)-2-heptanol or (R)-2-heptylamine, which can then be converted to the target isocyanate.

Enantioselective Catalytic Transformations to Precursors

Asymmetric catalysis offers a powerful route to chiral molecules from achiral or prochiral starting materials. The synthesis of chiral secondary alcohols, key precursors to the 2-heptyl moiety, can be achieved through various catalytic methods. For instance, the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines with Grignard reagents has been shown to produce chiral pyridines with excellent enantioselectivity. nih.gov This principle of asymmetric addition of carbon nucleophiles can be adapted to other systems.

Another potent strategy is the enantioselective alkynylation of aldehydes, followed by reduction of the triple bond. Chiral ligands complexed with metal centers, such as zinc, can facilitate the addition of an alkyne to a prochiral aldehyde, establishing a stereocenter with high enantiomeric excess (ee). uva.es Subsequent hydrogenation of the resulting propargylic alcohol would yield the desired chiral secondary alcohol. The effectiveness of these methods relies on the careful selection of the metal catalyst, chiral ligand, and reaction conditions to maximize both yield and stereoselectivity. nih.govacs.org

Table 1: Representative Conditions for Enantioselective Catalytic Reactions

| Catalytic Strategy | Catalyst/Ligand System | Substrate Type | Typical Solvent | Potential Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Alkylation | CuBr·SMe₂ / Chiral Diphosphine Ligand | Alkenyl Heteroarenes | Dichloromethane (DCM) | >90% |

| Asymmetric Alkynylation | Me₂Zn / Chiral Perhydro-1,3-benzoxazine | Aldehydes/Isatins | Toluene/DCM | Up to 98% |

| Asymmetric Aminooxygenation | Cu(NTf₂)₂ / Chiral Box Ligand | Alkenyl Sulfonamides | 1,2-Dichloroethane (DCE) | >95% |

Chiral Pool Approaches Utilizing Natural Precursors

The "chiral pool" refers to the collection of abundant, inexpensive, enantiopure compounds provided by nature, such as amino acids, sugars, and terpenes. wikipedia.orgnih.gov Chiral pool synthesis leverages these naturally occurring molecules as starting materials, incorporating their existing stereocenters into the target molecule. wikipedia.org This strategy can significantly improve the efficiency of a total synthesis by obviating the need for de novo creation of chirality. wikipedia.org

For the synthesis of the (R)-2-heptyl moiety, a suitable starting material could be a naturally occurring terpene like (R)-citronellol or an amino acid with a compatible carbon skeleton. nih.gov The synthesis would involve a series of chemical modifications to transform the natural precursor into the desired chiral alcohol or amine, while preserving the original stereochemistry. The key advantage of this approach is that the chirality is pre-installed, often leading to shorter and more cost-effective synthetic routes compared to asymmetric synthesis. wikipedia.orgyoutube.com

Enzymatic and Biocatalytic Routes to Chiral Alcohols or Amines for Isocyanate Synthesis

Biocatalysis has emerged as a mature technology for producing enantiomerically pure compounds under mild and environmentally friendly conditions. nih.gov Enzymes, with their inherent chirality, can exhibit exceptional levels of stereoselectivity. researchgate.net

Two primary enzymatic strategies are particularly relevant for preparing precursors to this compound:

Enzymatic Kinetic Resolution: This method involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the product. For example, lipases can selectively acylate one enantiomer of a racemic alcohol, such as (±)-2-heptanol. researchgate.netnih.gov This leaves the unreacted (R)-2-heptanol in high enantiomeric purity. The efficiency of the resolution is often described by the enantioselectivity value (E). nih.gov

Asymmetric Bioreduction/Amination: This approach uses enzymes to convert a prochiral substrate directly into a single enantiomer product. Ketoreductases (KREDs), for example, can reduce a prochiral ketone (e.g., 2-heptanone) to a specific chiral alcohol ((R)- or (S)-2-heptanol) with very high enantiomeric excess. nih.gov Similarly, transaminases (TAs) can convert a ketone into a chiral amine by transferring an amino group from an amine donor, offering a direct route to (R)-2-heptylamine. doaj.orgnih.gov These processes often utilize cofactor recycling systems to be economically viable on a larger scale. nih.govmdpi.com

Table 2: Overview of Biocatalytic Routes to Chiral Precursors

| Biocatalytic Method | Enzyme Class | Starting Material | Product | Key Advantage |

|---|---|---|---|---|

| Kinetic Resolution | Lipase (B570770) | (±)-2-Heptanol | (R)-2-Heptanol | High enantiopurity of unreacted substrate |

| Asymmetric Reduction | Ketoreductase (KRED) | 2-Heptanone | (R)-2-Heptanol | Direct conversion with high ee (>99%) |

| Asymmetric Amination | Transaminase (TA) | 2-Heptanone | (R)-2-Heptylamine | Direct synthesis of chiral primary amines |

Isocyanate Functionalization Techniques from Chiral Precursors

Once an enantiomerically pure precursor like (R)-2-heptanoic acid or (R)-2-heptylamine is obtained, the final step is the introduction of the isocyanate group. Modern methods prioritize safety and stereochemical retention.

Curtius Rearrangement and Analogous Methods for Isocyanate Formation

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates. nih.govorganic-chemistry.org The reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, undergoes a concerted rearrangement to form the isocyanate with the extrusion of nitrogen gas. nih.govwikipedia.org A critical feature of the Curtius rearrangement is that the migration of the alkyl group occurs with complete retention of its stereochemical configuration. wikipedia.orgnrochemistry.com This makes it an ideal method for converting a chiral carboxylic acid, such as a derivative of (R)-2-heptanol, into the corresponding chiral isocyanate without racemization. nih.govlookchem.com

The acyl azide precursor can be prepared from a carboxylic acid in several ways, including via an acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA), which often allows for a milder, one-pot procedure. nih.govnrochemistry.com The resulting isocyanate can be trapped with various nucleophiles or isolated if desired. organic-chemistry.orgnrochemistry.com

Phosgene-Free and Reduced-Hazard Synthetic Routes

Traditional industrial synthesis of isocyanates involves the use of highly toxic and corrosive phosgene (B1210022) gas. digitellinc.comacs.org This has driven the development of safer, phosgene-free alternatives. The Curtius rearrangement is a cornerstone of phosgene-free isocyanate synthesis, as it originates from carboxylic acids, completely avoiding phosgene and its associated hazards. acs.orgthieme-connect.com

Other non-phosgene routes have also been developed. One such method involves the thermal decomposition of carbamates, which can be synthesized from amines or nitro compounds through catalytic processes. acs.orgnwo.nl Another approach involves the reaction of organic formamides with diorganocarbonates, followed by thermolysis of the reaction product to yield the isocyanate. google.com These methods, along with the Curtius rearrangement, represent a significant advancement towards greener and intrinsically safer chemical manufacturing. digitellinc.comresearchgate.net They not only mitigate the severe risks associated with phosgene but also offer versatile pathways for synthesizing complex and chiral isocyanates.

Table 3: Comparison of Isocyanate Synthesis Routes

| Method | Precursor | Key Reagent(s) | Key Intermediate | Stereochemical Outcome | Safety Profile |

|---|---|---|---|---|---|

| Phosgenation | Primary Amine | Phosgene (COCl₂) | Carbamoyl chloride | Retention | Extremely hazardous reagent |

| Curtius Rearrangement | Carboxylic Acid | Azide source (e.g., NaN₃, DPPA) | Acyl azide | Complete Retention | Phosgene-free; avoids highly toxic gas |

| Carbamate (B1207046) Thermolysis | Amine/Nitro Compound | CO, Carbonates, etc. | Carbamate | Retention | Phosgene-free |

Optimization of Reaction Conditions for Maximizing Stereochemical Purity

Achieving high stereochemical purity in the synthesis of this compound is critically dependent on the meticulous optimization of reaction conditions. The Curtius rearrangement, a common method for converting carboxylic acids to isocyanates, can be adapted for chiral substrates, where the primary challenge is to prevent racemization at the stereocenter adjacent to the newly formed isocyanate group. Key parameters that influence the enantiomeric excess (e.e.) of the final product include temperature, solvent, reaction time, and the nature of the activating agent for the acyl azide formation.

Research into asymmetric synthesis indicates that lower temperatures generally favor higher stereoselectivity by minimizing side reactions and racemization pathways. The choice of solvent is also crucial; non-polar solvents often provide a better environment for maintaining the stereochemical integrity of the intermediates. The concentration of reactants and the rate of addition can also play significant roles in maximizing the desired enantiomer.

Below is a data table illustrating the hypothetical effect of varying reaction conditions on the stereochemical purity of this compound synthesized via a chiral-auxiliary-mediated Curtius rearrangement.

Table 1: Optimization of Reaction Conditions

| Entry | Temperature (°C) | Solvent | Reaction Time (h) | Enantiomeric Excess (e.e. %) |

|---|---|---|---|---|

| 1 | 80 | Toluene | 2 | 85 |

| 2 | 60 | Toluene | 4 | 92 |

| 3 | 40 | Toluene | 8 | 97 |

| 4 | 40 | Dichloromethane | 8 | 94 |

| 5 | 40 | Tetrahydrofuran | 8 | 91 |

Resolution Techniques Applied to Racemic 2-Heptyl Isocyanate or its Precursors

When an enantioselective synthesis is not feasible, resolution of a racemic mixture is a viable alternative. For 2-heptyl isocyanate, this is typically performed on its more stable amine precursor, 2-heptylamine.

This classical resolution technique involves reacting the racemic precursor (e.g., 2-heptylamine) with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization or chromatography.

For instance, racemic 2-heptylamine can be reacted with an enantiomerically pure chiral acid, such as (R,R)-tartaric acid or (S)-mandelic acid, to form diastereomeric ammonium (B1175870) salts. Due to differences in their crystal lattice energies, one diastereomer will preferentially crystallize from a suitable solvent. After separation, the desired enantiomer of the amine can be regenerated by treatment with a base. The resulting enantiopure (R)-2-heptylamine is then converted to this compound. Alternatively, chiral isocyanates like p-toluenesulfonyl isocyanate can be used as derivatizing reagents for precursor alcohols. nih.govnih.gov

Kinetic resolution is a powerful technique that relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. This results in one enantiomer being consumed faster than the other, allowing the slower-reacting enantiomer to be recovered in high enantiomeric excess.

Enzymatic kinetic resolution is a particularly effective method. Lipases, for example, are widely used to selectively acylate one enantiomer of a racemic amine or alcohol precursor. In the case of racemic 2-heptylamine, a lipase such as Candida antarctica lipase B (CALB) can be used to catalyze the acylation of the (S)-enantiomer with an acyl donor, leaving the desired (R)-2-heptylamine unreacted. The unreacted (R)-amine can then be separated from the acylated (S)-amine and converted to the target isocyanate. The efficiency of chemoenzymatic dynamic kinetic resolution can be impacted by side reactions, which can be minimized by careful selection of catalysts and reaction conditions. rsc.orgresearchgate.net

Green Chemistry and Sustainable Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign and safe.

The synthesis of isocyanates often involves hazardous intermediates and reagents. beilstein-journals.org The Curtius rearrangement, for example, proceeds through a potentially explosive acyl azide intermediate. google.com Continuous flow chemistry offers a significantly safer and more efficient alternative to traditional batch processing for such reactions. rsc.orgrsc.orgresearchgate.net

In a flow system, small volumes of reactants are continuously mixed and reacted in a microreactor. google.com This allows for precise control over reaction parameters like temperature and residence time, minimizing the formation of byproducts. rsc.org Crucially, the hazardous acyl azide intermediate is generated and consumed in situ, meaning only a tiny amount exists at any given moment, which dramatically reduces the risk of an uncontrolled decomposition. google.comacs.org This "make-and-use" approach enhances safety and allows for reactions to be performed at higher temperatures, accelerating the process and improving throughput. rsc.org The improved heat and mass transfer in flow reactors also contributes to higher yields and purity of the final isocyanate product. rsc.org

A key principle of green chemistry is the use of renewable raw materials instead of petrochemicals. rsc.org There is growing interest in producing isocyanates from bio-based feedstocks to improve the sustainability of polyurethane production and other applications. researchgate.netbiorizon.eu

Precursors for this compound can potentially be derived from various biological sources. rsc.org For example, fatty acids obtained from vegetable or algae oils can serve as starting materials. acs.orgresearchgate.net Through a series of chemical transformations, such as amination and chain modification, these renewable long-chain molecules can be converted into the required chiral amine precursor, 2-heptylamine. Amino acids are another valuable class of bio-based starting materials that can be chemically modified to produce chiral amines. researchgate.net While the direct synthesis of this compound from biomass is complex, the development of synthetic routes from renewable feedstocks like carbohydrates, lignin, or vegetable oils represents a significant step towards more sustainable chemical manufacturing. researchgate.netbiorizon.euresearchgate.net

Stereoselective Reactivity and Mechanistic Investigations of R 2 Heptyl Isocyanate

Nucleophilic Addition Reactions to the Isocyanate Group with Stereochemical Control

The isocyanate group is highly electrophilic at the central carbon atom, making it susceptible to attack by a wide range of nucleophiles. When the isocyanate is chiral, as in (R)-2-heptyl isocyanate, the stereochemistry of the approach of the nucleophile can be influenced by the existing chiral center, leading to diastereoselective product formation.

The reaction of isocyanates with alcohols, amines, and ureas provides access to carbamates, ureas, and biurets, respectively. In the case of this compound, the use of chiral nucleophiles in these reactions can lead to the formation of diastereomeric products in unequal amounts. This diastereoselectivity arises from the differential energetic accessibility of the diastereomeric transition states leading to the products.

The reaction of a chiral isocyanate with a chiral, non-racemic alcohol or amine results in the formation of a mixture of diastereomers. The relative energies of the transition states for the formation of these diastereomers are influenced by steric and electronic interactions between the chiral isocyanate and the chiral nucleophile. For instance, the reaction of this compound with a chiral alcohol, (R)-2-butanol, would be expected to produce a different ratio of diastereomeric carbamates than the reaction with (S)-2-butanol. This is a manifestation of kinetic resolution, where one enantiomer of a racemic nucleophile may react faster with the chiral isocyanate than the other.

While specific studies on this compound are not extensively documented, research on similar chiral isocyanates demonstrates the principles of stereoselective carbamate (B1207046) and urea (B33335) formation. The synthesis of chiral ureas, for example, has been explored using chiral amines, where the stereochemical outcome is dependent on the nature of both the isocyanate and the amine. researchgate.net

Table 1: Hypothetical Diastereoselective Reaction of this compound with Chiral Nucleophiles

| Nucleophile | Product Type | Expected Diastereomeric Products | Factors Influencing Diastereoselectivity |

| (R)-2-Butanol | Carbamate | (R,R)- and (R,S)-carbamates | Steric hindrance, electronic effects, solvent polarity |

| (S)-Phenylethylamine | Urea | (R,S)- and (R,R)-ureas | Steric hindrance, hydrogen bonding, catalyst |

This table is illustrative and based on general principles of stereoselective synthesis.

Isocyanates are known to participate in cycloaddition reactions, acting as dienophiles or dipolarophiles. The stereochemical outcome of these reactions can be influenced by the chirality of the isocyanate.

[2+2] Cycloaddition: The reaction of isocyanates with alkenes to form β-lactams is a well-known [2+2] cycloaddition. nih.gov With a chiral isocyanate like this compound, the approach of the alkene to the isocyanate can be diastereoselective. The stereochemistry of the resulting β-lactam will be influenced by the facial selectivity of the alkene approaching the isocyanate, which is in turn governed by steric and electronic factors of the transition state. Studies on the cycloaddition of chlorosulfonyl isocyanate with chiral alkenes have provided insights into the stereochemical control in such reactions. researchgate.net While the reaction of this compound with alkenes is not specifically detailed in the literature, it is expected to follow similar principles of stereochemical induction. The reaction is believed to proceed through a concerted suprafacial mechanism. rsc.org

[4+2] Cycloaddition: In Diels-Alder reactions, isocyanates can act as dienophiles, reacting with dienes to form six-membered heterocyclic rings. The presence of the chiral center in this compound can lead to diastereoselective formation of the cycloadducts. The endo/exo selectivity and the facial selectivity of the diene's approach to the isocyanate are key factors in determining the stereochemistry of the product. Catalytic asymmetric [4+2] cycloadditions of dienes with aldehydes have been extensively studied, and similar principles can be applied to isocyanate dienophiles. nih.gov Enzyme-catalyzed [4+2] cycloadditions have also been identified, highlighting the potential for high stereocontrol in these reactions. nih.gov

While this compound itself is a chiral reagent, its derivatives can be employed in enantioselective catalysis. For example, a chiral urea or carbamate derived from this compound could potentially act as a chiral ligand for a metal catalyst or as a chiral organocatalyst. Chiral ureas and thioureas are known to be effective hydrogen-bond donors in asymmetric catalysis, activating electrophiles towards nucleophilic attack.

Although no specific examples of this compound-derived catalysts are reported, the principle is well-established. Chiral diamines, which can be synthesized from isocyanates, are precursors to highly effective organocatalysts for various transformations, including aldol (B89426) and Michael reactions. mdpi.com

Reactions at the Chiral Center and Stereochemical Stability

The stereochemical integrity of the chiral center in this compound is crucial for its application in stereoselective synthesis. Understanding the conditions that may lead to racemization or inversion of this center is therefore of paramount importance.

The chiral center in this compound is a secondary carbon bonded to the isocyanate group. Reactions that proceed via nucleophilic substitution at this carbon could potentially lead to either inversion or retention of configuration.

An SN2-type reaction at the chiral center would be expected to proceed with inversion of configuration, as the nucleophile attacks from the side opposite to the leaving group. khanacademy.orglibretexts.org However, the isocyanate group is not a typical leaving group in substitution reactions. More relevant are reactions that might proceed through intermediates that could affect the stereocenter.

Racemization involves the conversion of an enantiomerically pure or enriched compound into a mixture of equal parts of both enantiomers. study.com For this compound, racemization would require the breaking and reforming of a bond at the stereocenter in a non-stereospecific manner.

One possible pathway for racemization could involve the formation of a planar intermediate, such as a carbocation or a carbanion, at the chiral center. The formation of a carbocation at the secondary carbon of the heptyl chain would lead to loss of stereochemical information, as a subsequent nucleophilic attack could occur from either face of the planar carbocation with equal probability. study.com Conditions that favor carbocation formation, such as the presence of strong Lewis acids, could potentially lead to racemization.

Alternatively, if a proton at the chiral center were sufficiently acidic, its removal to form a carbanion could also lead to racemization, as the carbanion could adopt a planar or rapidly inverting pyramidal geometry. However, the acidity of a proton on a simple alkyl chain is very low, making this pathway unlikely under normal conditions.

Derivatization Strategies for Expanding Molecular Complexity and Chirality

This compound serves as a valuable chiral building block for synthesizing more complex molecular architectures. Its electrophilic isocyanate group readily reacts with a wide range of nucleophiles, allowing for the introduction of the chiral heptyl moiety into various structures. These derivatization strategies are pivotal for creating molecules with tailored three-dimensional structures and properties.

Synthesis of Chiral Heterocycles and Cyclic Systems

The isocyanate functionality is well-suited for the construction of cyclic and heterocyclic systems. One of the most direct methods for forming a cyclic system from an isocyanate is through cyclotrimerization. In this reaction, three molecules of this compound react, typically in the presence of a catalyst, to form a stable, six-membered triazine-2,4,6-trione ring, also known as an isocyanurate. wikipedia.org The resulting molecule possesses three chiral centers originating from the parent isocyanate.

The mechanism for anionic-catalyzed cyclotrimerization generally involves the initial nucleophilic attack of a catalyst on the electrophilic carbon of the isocyanate group. acs.org This forms an anionic intermediate that subsequently attacks a second isocyanate molecule. The process repeats with a third molecule, leading to a linear trimer that then cyclizes to form the stable isocyanurate ring, regenerating the catalyst. acs.orgacs.org Various catalysts, including acetate (B1210297) anions, can initiate this process. acs.orgacs.org

Beyond self-condensation, this compound can react with other molecules containing at least two nucleophilic groups to form a variety of heterocycles. For example, reaction with a molecule containing both an alcohol and an amine group can lead to the formation of cyclic urethanes. Computational studies have been employed to investigate the mechanisms of such cyclization reactions, including the formation of 2-oxazolidones from the reaction of isocyanates with epoxides. researchgate.net

| Reaction Type | Reactant(s) | Product Type | Key Features |

|---|---|---|---|

| Cyclotrimerization | 3 x this compound | Chiral Isocyanurate | Forms a stable six-membered ring; retains three chiral centers. |

| Reaction with Diols/Amino Alcohols | This compound + Bifunctional Nucleophile | Chiral Cyclic Urethanes/Ureas | Incorporates the chiral side chain into a larger heterocyclic scaffold. |

Formation of Polymeric Structures Incorporating Chiral Isocyanate Units

The incorporation of this compound into polymeric structures is a powerful strategy for transferring chirality from a small molecule to a macromolecule. The polymerization of chiral isocyanates often leads to the formation of helical polymers, where the stereocenter in the side chain dictates a preference for a right-handed (P) or left-handed (M) helical screw sense in the polymer backbone. bohrium.comru.nl

Anionic polymerization is a particularly effective method for synthesizing well-defined polyisocyanates with controlled molecular weights. researchgate.netresearchgate.net The process is typically initiated at low temperatures (e.g., -98 °C) in a solvent like THF, using an anionic initiator such as sodium naphthalenide or an amidate anion generated from an amide and a strong base. researchgate.nettandfonline.comrsc.org The living nature of this polymerization allows for the synthesis of block copolymers by sequential monomer addition. researchgate.net The chirality of the initiator or the monomer itself can effectively induce a specific helicity in the resulting polymer chain. researchgate.net For instance, the coordination polymerization of alkyl isocyanates using a chiral half-titanocene complex has been shown to produce polymers with exclusively one helical sense. bohrium.com

The resulting chiral polymers, such as poly(this compound), exhibit unique properties like high optical activity and can form lyotropic liquid crystalline phases. acs.org The rigid, helical conformation of these polymers makes them analogous to biological macromolecules, and they are of interest for applications in chiral recognition and separation.

| Polymerization Method | Typical Initiator/Catalyst | Solvent/Temp. | Resulting Polymer | Key Chiral Feature |

|---|---|---|---|---|

| Anionic Polymerization | Amide Anions, Organometallic (Na, Li) | THF / -98 °C | Poly(this compound) | Induction of a preferred helical screw-sense (P or M). researchgate.net |

| Coordination Polymerization | Chiral half-titanocene complexes | Toluene / RT | Stereoregular Poly(this compound) | Exclusive formation of one helical sense (e.g., left-handed). bohrium.com |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the reaction mechanisms of this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. A combination of kinetic analysis, in-situ spectroscopic monitoring, and computational modeling provides a comprehensive picture of the reaction dynamics.

Kinetic studies are fundamental to determining reaction rates, orders, and activation energies. For isocyanate reactions, such as the formation of urethanes via reaction with an alcohol, kinetics are often monitored by tracking the concentration of reactants over time. nih.gov Studies have shown that the alcoholysis of isocyanates can be complex, with evidence suggesting the participation of multiple alcohol molecules in the transition state. kuleuven.be The rate of reaction can be influenced by factors such as reactant concentration, solvent polarity, and the presence of catalysts. nih.govnasa.gov For example, the activation energies for reactions between aryl isocyanates and alcohols are typically in the range of 17–54 kJ/mol, depending on the specific conditions. nih.gov

| Kinetic Parameter | Method of Determination | Significance for this compound Reactions |

|---|---|---|

| Reaction Order | Varying reactant concentrations and measuring initial rates. | Reveals how many molecules of isocyanate and nucleophile are involved in the rate-determining step. |

| Rate Constant (k) | Calculated from the rate law using concentration vs. time data. | Quantifies the intrinsic speed of the reaction at a given temperature. |

| Activation Energy (Ea) | Arrhenius plot (ln(k) vs. 1/T) from experiments at different temperatures. nih.gov | Indicates the energy barrier for the reaction and its temperature sensitivity. |

Spectroscopic methods, particularly in-situ Fourier Transform Infrared (FTIR) spectroscopy, are invaluable for real-time reaction monitoring. researchgate.netazom.com The isocyanate group (-N=C=O) has a strong, sharp, and characteristic absorption band in the infrared spectrum, typically appearing between 2250 and 2285 cm⁻¹. researchgate.netspectroscopyonline.com This peak is often isolated from other spectral features, making it an excellent spectroscopic marker. researchgate.net By using a fiber-optic Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel, the disappearance of the isocyanate peak can be continuously tracked, providing a direct measure of reaction progress and conversion. azom.compaint.org This technique allows for the rapid determination of kinetic parameters and the detection of reaction intermediates. researchgate.net

Computational chemistry provides further mechanistic insight by modeling reaction pathways at the molecular level. nih.gov Methods like Density Functional Theory (DFT) can be used to calculate the energies of reactants, transition states, and products. researchgate.net These calculations help to validate proposed mechanisms, such as the stepwise anionic mechanism for isocyanurate formation or the multimolecular mechanism for urethane (B1682113) formation. acs.orgkuleuven.be For chiral systems like this compound, computational studies can also predict the stereochemical outcomes of reactions and explain the origins of stereoselectivity. nih.gov

Applications of R 2 Heptyl Isocyanate As a Chiral Synthon in Advanced Organic Synthesis

Role as a Chiral Building Block in Enantioselective Syntheses

As a chiral building block, (R)-2-Heptyl isocyanate provides a pre-existing stereocenter that can be incorporated into a larger molecule, influencing the stereochemistry of the final product. The isocyanate functional group is highly reactive toward a variety of nucleophiles, making it a valuable handle for constructing new chemical bonds.

Precursor for Enantiopure Amines, Amides, and Amino Acid Derivatives

The electrophilic nature of the isocyanate group in this compound allows it to react readily with various nucleophiles, such as alcohols, amines, and water. This reactivity is fundamental to its role as a precursor for a range of enantiopure compounds.

Enantiopure Amides: Reaction with primary or secondary amines leads to the formation of chiral urea (B33335) derivatives. Similarly, reaction with carboxylic acids can yield chiral amides, although this transformation can sometimes require specific conditions to proceed efficiently. The general reactivity of isocyanates with amines to form ureas and with carboxylic acids to form amides is a well-established principle in organic chemistry.

While the specific use of this compound in the synthesis of complex amino acid derivatives is not extensively detailed in the available literature, the fundamental reactivity of chiral isocyanates suggests its utility. Chiral isocyanates derived from amino acid esters are known to be valuable synthetic building blocks for peptides and other biologically active molecules.

Integration into Complex Molecular Architectures and Natural Product Scaffolds

The incorporation of chiral synthons is a cornerstone of natural product synthesis, where precise control of stereochemistry is paramount. Chiral isocyanates can serve as key intermediates in the assembly of complex molecular frameworks. While specific examples detailing the integration of this compound into natural product scaffolds are not prominent in the surveyed literature, its properties as a chiral building block make it a candidate for such applications. The introduction of its chiral heptyl group can be a strategic step in building the carbon skeleton of a target molecule with a defined stereocenter.

Utilization as a Chiral Auxiliary for Asymmetric Transformations

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chiral information to the molecule.

Diastereomer Formation for Stereochemical Differentiation

Chiral isocyanates are frequently employed as chiral derivatizing agents. In this role, they react with a racemic mixture of compounds (e.g., alcohols or amines) to form a mixture of diastereomers. These diastereomers, unlike the original enantiomers, have different physical properties and can be separated using standard chromatographic techniques like HPLC.

For instance, a racemic alcohol or amine would react with this compound to produce two diastereomeric carbamates or ureas, respectively.

(R,S)-diastereomer

(R,R)-diastereomer

Once separated, the chiral auxiliary can be cleaved to yield the individual, enantiomerically pure substances. This indirect method of chiral resolution is a powerful tool in asymmetric synthesis.

Directing Group in Stereoselective Functionalizations

While the use of directing groups is a common strategy in transition-metal-catalyzed C-H functionalization to achieve regioselectivity, the specific application of the this compound moiety as a directing group is not well-documented in the available research. The concept typically involves a functional group that coordinates to a metal catalyst, bringing it into proximity with a specific C-H bond. While the nitrogen and oxygen atoms of a derivative formed from the isocyanate could potentially coordinate with a metal, this specific application for stereocontrol has not been highlighted for this compound.

Design and Synthesis of Chiral Ligands and Organocatalysts

The development of new chiral ligands and organocatalysts is a major focus of asymmetric catalysis. These molecules transfer chiral information to a reaction, enabling the formation of one enantiomer of the product in excess.

Chiral isocyanates can be valuable starting materials for synthesizing these crucial components of asymmetric synthesis. The isocyanate group allows for the covalent attachment of the chiral fragment to other molecular scaffolds to create new ligands or catalysts. For example, reacting this compound with a molecule containing a nucleophilic group (like an amine or alcohol) and a coordinating atom (like phosphorus or sulfur) could lead to the formation of a novel chiral ligand.

Although the general principle is sound, specific, widely-used chiral ligands or organocatalysts derived directly from this compound are not extensively reported in the scientific literature reviewed. The design of such molecules remains an area of potential research.

Incorporation into Transition Metal Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. This compound serves as a key precursor for the synthesis of chiral ligands that can be coordinated to transition metals to form highly effective asymmetric catalysts. The isocyanate group readily reacts with nucleophiles such as amines and alcohols, allowing for the straightforward introduction of the chiral 2-heptyl moiety into a variety of ligand scaffolds.

The steric and electronic properties of the (R)-2-heptyl group can significantly influence the catalytic activity and enantioselectivity of the resulting metal complexes. The chiral environment created by the ligand around the metal center dictates the stereochemical outcome of the catalyzed reaction, favoring the formation of one enantiomer over the other.

| Ligand Type | Synthetic Approach | Metal Complex | Catalyzed Reaction | Enantioselectivity |

| Chiral Urea-Phosphine | Reaction of this compound with an amino-phosphine | Palladium(II) | Asymmetric Allylic Alkylation | Up to 95% ee |

| Chiral Salen-type | Modification of Salen ligand with this compound derivative | Cobalt(III) | Hydrolytic Kinetic Resolution of Epoxides | High (krel > 100) |

| Chiral Bisoxazoline | Incorporation of this compound-derived side chain | Copper(II) | Asymmetric Diels-Alder Reaction | >90% ee |

This table presents hypothetical examples based on common applications of chiral isocyanates in ligand synthesis, as specific research data for this compound in this exact context is limited in publicly available literature.

Development of Chiral Organocatalytic Systems

In addition to its use in metal-based catalysis, this compound is instrumental in the development of chiral organocatalysts. These small organic molecules can catalyze a wide range of chemical transformations with high enantioselectivity, offering a greener and often more sustainable alternative to metal catalysts.

The reaction of this compound with chiral amines or amino alcohols leads to the formation of chiral ureas, thioureas, and carbamates. These functional groups are excellent hydrogen-bond donors and can activate substrates through non-covalent interactions, creating a chiral environment that directs the stereochemical course of the reaction.

A notable example is the synthesis of (R)-2-heptylurea. While this specific chiral urea has been synthesized from the corresponding amine and phenyl carbamate (B1207046), the use of this compound provides a more direct route. nih.gov Chiral ureas are known to act as effective organocatalysts in a variety of reactions, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. The (R)-2-heptyl group in these catalysts plays a crucial role in establishing the chiral pocket that is responsible for the enantioselective transformation of the substrate.

| Organocatalyst Type | Precursors | Catalyzed Reaction | Typical Substrates | Enantioselectivity |

| Chiral Urea | (R)-2-Heptylamine, Phenyl Carbamate | Michael Addition | α,β-Unsaturated ketones, Malonates | Moderate to High |

| Chiral Thiourea | (R)-2-Heptyl isothiocyanate, Chiral Diamine | aza-Henry Reaction | Nitromethane, Imines | High |

| Chiral Squaramide | (R)-2-Heptylamine, Squaric acid diethyl ester | Conjugate Addition | Nitroalkenes, Aldehydes | Excellent |

This table is illustrative and based on the known reactivity of chiral ureas and thioureas. Specific performance data for catalysts derived directly from this compound may vary.

Contributions to Chiral Materials Science and Polymer Chemistry

The unique structural features of this compound also lend themselves to the creation of novel chiral materials and polymers with tailored properties and functionalities.

Development of Chiral Stationary Phases for Enantioseparations

Chiral stationary phases (CSPs) are essential for the separation of enantiomers by chromatography. The immobilization of chiral selectors onto a solid support, typically silica (B1680970) gel, allows for the differential interaction with the enantiomers of a racemic mixture, leading to their separation. Isocyanates are frequently used as reactive handles to covalently attach chiral selectors to the support material. mdpi.com

This compound can be utilized in the preparation of CSPs in two main ways. Firstly, it can be reacted with a chiral molecule containing a nucleophilic group to introduce the chiral 2-heptyl moiety, and this new chiral selector can then be immobilized. Secondly, derivatives of this compound can be directly attached to a functionalized silica surface. The chiral cavities and interaction sites created by the immobilized (R)-2-heptyl groups are responsible for the enantioselective recognition and separation of racemic compounds. Polysaccharide-based CSPs, for instance, are often modified with isocyanates to enhance their chiral recognition capabilities. nih.gov

Fabrication of Helical Polymers and Supramolecular Assemblies

The polymerization of isocyanates can lead to the formation of helical polymers, where the polymer backbone adopts a screw-like conformation. When a chiral isocyanate such as this compound is used, it can induce a preferential screw-sense in the polymer chain, leading to the formation of optically active helical polymers. The chirality of the monomer directly influences the helicity of the resulting polymer.

Furthermore, the "sergeants-and-soldiers" principle can be applied, where a small amount of a chiral monomer (the "sergeant"), like this compound, can dictate the helical sense of a copolymer formed with a larger amount of an achiral isocyanate monomer (the "soldiers"). nih.govtue.nlresearchgate.netresearchgate.net This phenomenon allows for the amplification of chirality from the molecular level to the macromolecular level.

The resulting helical polymers and supramolecular assemblies can exhibit unique chiroptical properties and have potential applications in areas such as chiral recognition, asymmetric catalysis, and optoelectronics.

Synthesis of Bio-Based Polyurethanes and Polyureas

With the increasing demand for sustainable materials, there is a growing interest in the development of bio-based polymers. Polyurethanes and polyureas are versatile classes of polymers with a wide range of applications. Traditionally, their synthesis relies on petroleum-derived isocyanates.

This compound, when derived from bio-based sources, can serve as a valuable monomer for the synthesis of bio-based polyurethanes and polyureas. The reaction of this compound with bio-based polyols, often derived from vegetable oils, leads to the formation of bio-based polyurethanes. nih.govmdpi.comresearchgate.netthescipub.comcorrosion-management.com Similarly, its reaction with bio-based diamines yields bio-based polyureas. researchgate.net

The incorporation of the chiral (R)-2-heptyl moiety can also impart unique properties to the resulting polymers, such as improved biodegradability and specific thermal and mechanical characteristics. The development of these bio-based polymers represents a significant step towards a more sustainable and circular economy.

Advanced Spectroscopic and Chiroptical Characterization for Research on R 2 Heptyl Isocyanate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical Elucidationcore.ac.ukwpmucdn.comethernet.edu.et

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. omicsonline.org In the context of chiral molecules like (R)-2-Heptyl isocyanate, specific NMR methods are indispensable for determining stereochemistry.

To determine the enantiomeric excess (e.e.) of a chiral compound that is otherwise indistinguishable in a standard NMR spectrum, chiral derivatizing agents (CDAs) are employed. wikipedia.orgnih.gov These are enantiomerically pure reagents that react with the analyte to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and thus exhibit distinct signals in the NMR spectrum. wikipedia.org

For this compound, a common strategy would involve its reaction with a chiral alcohol or amine to form diastereomeric carbamates or ureas, respectively. The isocyanate group is highly reactive towards nucleophiles, facilitating this derivatization. For instance, reaction with a chiral alcohol such as (R)- or (S)-1-phenylethanol would yield two diastereomeric carbamates. The protons near the newly formed stereogenic centers will experience different chemical environments, leading to separate signals in the ¹H NMR spectrum. The integration of these signals allows for the quantification of the enantiomeric excess of the original isocyanate. researchgate.net

Table 1: Illustrative ¹H NMR Data for Diastereomeric Carbamates of 2-Heptyl Isocyanate

| Diastereomer | Proton Signal | Chemical Shift (ppm) | Integration |

| (R)-isocyanate-(R)-alcohol | -NH- | 5.25 | 0.95 |

| (S)-isocyanate-(R)-alcohol | -NH- | 5.20 | 0.05 |

| (R)-isocyanate-(R)-alcohol | -CH-O- | 4.88 | 0.95 |

| (S)-isocyanate-(R)-alcohol | -CH-O- | 4.82 | 0.05 |

Note: This table is illustrative and represents typical data obtained from such an experiment.

Chiral solvating agents (CSAs) offer a non-covalent approach to enantiodiscrimination. nih.govunipi.it These are chiral compounds that form transient diastereomeric complexes with the enantiomers of the analyte in solution. nih.gov The differential interactions within these complexes lead to a separation of NMR signals for the two enantiomers, allowing for the determination of their ratio. frontiersin.org This method is often preferred as it is non-destructive and does not require chemical modification of the analyte. unipi.it

For this compound, a suitable CSA would be a molecule capable of forming specific interactions, such as hydrogen bonds or π-π stacking, with the isocyanate or its derivatives. The choice of solvent is also crucial in these experiments. The magnitude of the chemical shift difference (Δδ) between the signals of the two enantiomers in the presence of the CSA is a measure of the enantiodiscrimination. nih.gov

Table 2: Representative ¹H NMR Chemical Shift Differences (Δδ) for (R)- and (S)-2-Heptyl Isocyanate in the Presence of a Chiral Solvating Agent

| Proton | δ (R)-enantiomer (ppm) | δ (S)-enantiomer (ppm) | Δδ (ppm) |

| H-2 | 3.52 | 3.50 | 0.02 |

| -N=C=O | Not directly observed | Not directly observed | - |

| Alkyl protons | Various | Various | < 0.01 |

Note: This table is a hypothetical representation of data to illustrate the principle of enantiodiscrimination by a CSA.

Two-dimensional (2D) NMR techniques are powerful tools for determining the connectivity and spatial relationships of atoms within a molecule. core.ac.ukwpmucdn.com For derivatives of this compound, these methods can be used to assign the relative configuration of stereocenters.

COSY (Correlation Spectroscopy) reveals scalar (through-bond) couplings between protons, typically over two to three bonds. This helps in identifying the spin systems within the molecule, such as the heptyl chain. libretexts.orgyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space (through-space interactions), regardless of whether they are directly bonded. libretexts.org This is particularly useful for determining the relative stereochemistry in more complex derivatives of this compound where multiple chiral centers may be present. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. libretexts.org

For a derivative of this compound, a NOESY experiment could, for example, show a correlation between a proton on the heptyl chain and a proton on a derivatizing agent, providing information about the preferred conformation and relative stereochemistry of the molecule. researchgate.net

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignmentrsc.orgnih.govrsc.orgdtu.dkmdpi.comnih.govuco.es

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide information about the absolute configuration of chiral molecules.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.orgmdpi.com The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations for a known configuration. nih.govuco.es

ECD is the differential absorption of left and right circularly polarized ultraviolet-visible light. nih.govrsc.org It is particularly useful for molecules containing chromophores. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration of the stereocenters near the chromophore. rsc.orgdtu.dk

For this compound, the isocyanate group itself can act as a chromophore, although its absorption is in the far UV. Derivatization to introduce a more suitable chromophore can enhance the ECD signal. Comparison of the experimental VCD and ECD spectra with theoretical predictions for the (R)- and (S)-enantiomers allows for the unambiguous assignment of the absolute configuration. beilstein-journals.org

X-ray Crystallography of Chiral Derivatives for Structural Validationmdpi.comnih.govpurdue.eduresearchgate.net

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. purdue.edu This technique requires the formation of a single crystal of the compound of interest. While obtaining a suitable crystal of a liquid like this compound can be challenging, its solid derivatives can be analyzed.

By reacting this compound with a chiral, enantiomerically pure reagent, a diastereomeric derivative can be synthesized. nih.govresearchgate.net If this derivative can be crystallized, X-ray diffraction analysis will reveal the precise arrangement of all atoms in the crystal lattice, thereby providing unequivocal proof of the relative and absolute stereochemistry. mdpi.com The known configuration of the chiral auxiliary allows for the assignment of the absolute configuration of the 2-heptyl moiety. nih.gov

High-Resolution Mass Spectrometry for Reaction Monitoring and Complex Product Analysisnih.govmdpi.comnih.govscilit.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov This technique is invaluable for monitoring the progress of reactions involving this compound and for the analysis of complex product mixtures. mdpi.comnih.gov

The Parallel Reaction Monitoring (PRM) technique, a targeted quantitative method performed on high-resolution mass spectrometers, can be employed to selectively monitor the formation of products and byproducts in a reaction mixture. mdpi.comscilit.com In a PRM experiment, a specific precursor ion is isolated and fragmented, and the resulting fragment ions are detected with high mass accuracy. nih.gov This high selectivity allows for the confident identification and quantification of target analytes even in complex matrices. nih.gov

Table 3: Example of HRMS Data for a Derivative of this compound

| Compound | Formula | Calculated m/z | Measured m/z | Mass Error (ppm) |

| (R)-2-Heptyl Carbamate (B1207046) Derivative | C₁₅H₂₃NO₂ | 250.1807 | 250.1805 | -0.8 |

Note: This table demonstrates the high mass accuracy achievable with HRMS, enabling confident elemental composition determination.

Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Progress Monitoring and Structural Confirmation in Synthetic Studies

Fourier-Transform Infrared (FTIR) spectroscopy stands as an indispensable and powerful analytical technique in synthetic organic chemistry, offering real-time insights into reaction kinetics, mechanisms, and structural elucidation. Its application is particularly potent in studies involving isocyanates, such as this compound, due to the distinct and strong vibrational signature of the isocyanate functional group (-N=C=O). This allows for precise monitoring of the consumption of the isocyanate reactant and the concurrent formation of its derivatives. mt.commt.com

Reaction Progress Monitoring

The primary advantage of using FTIR for monitoring reactions with this compound lies in the characteristic asymmetric stretching vibration of the isocyanate group, which produces a strong and sharp absorption band in a relatively clear region of the infrared spectrum, typically around 2250-2275 cm⁻¹. researchgate.netresearchgate.netresearchgate.net The intensity of this absorbance is directly proportional to the concentration of the unreacted isocyanate, enabling quantitative measurement of its consumption throughout the reaction. cdc.gov

In situ monitoring, often employing Attenuated Total Reflectance (ATR) probes inserted directly into the reaction vessel, allows for the continuous collection of spectra without the need for sampling. mt.comazom.com This real-time analysis provides a dynamic profile of the reaction, tracking the disappearance of the reactant peak and the emergence of product peaks. mt.comresearchgate.net For instance, in the synthesis of a polyurethane derivative from this compound and a polyol, FTIR spectroscopy would show a gradual decrease in the intensity of the peak at ~2270 cm⁻¹. Simultaneously, new absorption bands corresponding to the formation of urethane (B1682113) linkages would appear, such as the N-H stretching vibration around 3300 cm⁻¹ and the urethane carbonyl (C=O) stretching vibration between 1680-1720 cm⁻¹. researchgate.netpaint.org

This continuous data stream is invaluable for:

Determining Reaction Endpoints: The reaction is considered complete when the characteristic isocyanate absorption band at ~2270 cm⁻¹ has completely disappeared. researchgate.net

Kinetic Studies: By plotting the concentration of this compound (proportional to its peak intensity) against time, detailed kinetic parameters such as reaction rates and activation energies can be calculated. researchgate.net

Process Optimization: Real-time monitoring enables the rapid optimization of reaction conditions, such as temperature, catalyst loading, and reactant feed rates, to ensure full conversion and high product quality. acs.org

Structural Confirmation

Beyond monitoring reaction progress, FTIR spectroscopy is a crucial tool for confirming the structure of the final purified products derived from this compound. The resulting spectrum serves as a molecular fingerprint, verifying the identity and purity of the synthesized compound.

For a successful synthesis, the FTIR spectrum of the product should show the complete absence of the sharp isocyanate band at ~2270 cm⁻¹. The presence of new, characteristic bands confirms the formation of the desired derivative. For example, if this compound were reacted with an amine to form a urea (B33335) derivative, the product's spectrum would be expected to show N-H stretching bands and a urea carbonyl (C=O) band, typically around 1640 cm⁻¹.

The table below summarizes the expected key FTIR absorption frequencies for this compound and its common derivatives.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Significance in Analysis |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2275 | Strong, sharp peak indicating presence of this compound reactant. Disappearance confirms reaction completion. researchgate.netresearchgate.net |

| Amine (N-H) | Stretch | 3300 - 3500 | Appearance indicates formation of a urethane or urea derivative. |

| Alkane (C-H) | Stretch | 2850 - 2960 | Present in the heptyl chain of the reactant and product. |

| Urethane Carbonyl (C=O) | Stretch | 1680 - 1720 | Strong peak indicating the formation of a urethane linkage. researchgate.netpaint.org |

| Urea Carbonyl (C=O) | Stretch | ~1640 | Strong peak indicating the formation of a urea linkage. paint.org |

| Amide II (N-H Bend) | Bend | 1518 - 1550 | Appearance, along with the carbonyl peak, confirms urethane or urea formation. paint.org |

By analyzing the presence and absence of these key vibrational bands, researchers can unequivocally confirm the conversion of this compound into its intended derivative, ensuring the structural integrity of the synthesized molecule.

Computational and Theoretical Investigations of R 2 Heptyl Isocyanate Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition State Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed investigation of reaction pathways and energetics. fu-berlin.deskemman.is For (R)-2-Heptyl isocyanate, DFT calculations are instrumental in elucidating the mechanisms of its characteristic reactions, such as nucleophilic additions. wikipedia.org

Isocyanates are highly reactive electrophiles, readily undergoing addition reactions with nucleophiles like alcohols to form urethanes or with amines to form ureas. wikipedia.orgacs.org DFT can be employed to model these transformations step-by-step. The process involves:

Geometry Optimization: Calculating the lowest-energy structures of the reactant (this compound and the nucleophile), any intermediates, transition states, and the final product.

Transition State (TS) Search: Locating the highest-energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. For instance, in the reaction with an alcohol, DFT can model the transition state where the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate group, and the proton is transferred to the nitrogen. mdpi.com

Frequency Calculations: These calculations confirm that the optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency) on the potential energy surface. They also provide thermodynamic data like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation traces the reaction path downhill from the transition state to connect it to the corresponding reactant and product, verifying that the located TS is correct for the reaction of interest. mdpi.com

By calculating the Gibbs free energy difference between the reactants and the transition state (ΔG‡), the activation energy can be determined, offering a quantitative prediction of the reaction rate. osti.gov DFT studies on similar isocyanate reactions have shown that these methods can accurately predict reaction barriers and elucidate the role of catalysts. mdpi.commdpi.com For example, a study on the carbamation of cellulose nanocrystals using 2,4-toluene diisocyanate highlighted the difference in reactivity between the two isocyanate groups, a factor that can be quantified using DFT. nih.gov

Table 1: Hypothetical DFT-Calculated Energy Profile for the Reaction of this compound with Methanol

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants (Isocyanate + Methanol) | 0.00 | 0.00 |

| Transition State (TS) | +22.5 | +25.0 |

| Product (Urethane) | -15.8 | -17.2 |

Note: Data are illustrative and represent typical values for such a reaction.

Conformational Analysis and Stereoselectivity Predictions

A thorough conformational analysis is the essential first step for any accurate computational study. rsc.orgnih.gov This typically involves:

A systematic or stochastic search of the potential energy surface to identify various possible conformers.

Geometry optimization of these conformers using a reliable method, such as DFT.

Calculation of the relative energies (often Gibbs free energies) of the optimized conformers to determine their populations according to the Boltzmann distribution.

The stereocenter at the C2 position influences the preferred conformations of the alkyl chain, which in turn can affect the accessibility of the isocyanate group to incoming nucleophiles.

When this compound reacts with a prochiral nucleophile or in the presence of a chiral catalyst, two diastereomeric transition states can be formed, leading to a mixture of diastereomeric products. Computational chemistry can predict the stereoselectivity of such reactions.

The prediction relies on the principles of transition state theory. By locating and calculating the Gibbs free energies of the two diastereomeric transition states (TS-A and TS-B), the difference in their activation energies (ΔΔG‡) can be determined.

The ratio of the two products is related to this energy difference by the following equation:

ln(Product A / Product B) = -ΔΔG‡ / RT

where R is the gas constant and T is the temperature. A small difference in the calculated energies of the transition states can translate to a significant preference for one stereoisomer over the other. This approach allows for the a priori prediction of a reaction's stereochemical outcome, guiding synthetic efforts.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While DFT calculations are excellent for studying individual molecules or reaction steps, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a condensed phase, such as in a solvent, over time. researchgate.netosti.gov MD simulations provide a dynamic picture of how this compound interacts with its environment. researchgate.net

In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the atoms' movements. This allows for the study of:

Solvent Shell Structure: How solvent molecules arrange themselves around the solute. In protic solvents like methanol, MD can reveal the nature and lifetime of hydrogen bonds between the solvent and the nitrogen and oxygen atoms of the isocyanate group.

Conformational Dynamics: How the molecule's shape fluctuates over time in solution. The solvent can significantly influence the conformational equilibrium compared to the gas phase. nih.gov

Transport Properties: MD can be used to calculate properties like diffusion coefficients.

The choice of solvent can profoundly impact reaction rates and mechanisms. researchgate.net MD simulations can help rationalize these solvent effects by quantifying intermolecular interactions. osti.govnih.gov For example, a polar aprotic solvent might stabilize a charged intermediate differently than a nonpolar solvent, altering the reaction's energy profile.

Table 2: Illustrative Solvent Descriptors from a Hypothetical MD Simulation of this compound in Different Solvents

| Solvent | Average H-Bonds to NCO group | Radial Distribution Function (g(r)) Peak for Solvent-NCO |

|---|---|---|

| Water | 2.1 | 2.8 Å |

| Methanol | 1.5 | 3.1 Å |

| Chloroform | 0.8 | 3.5 Å |

| n-Heptane | 0.0 | N/A |

Note: Data are hypothetical, intended to show the type of information obtainable from MD simulations.

Prediction of Chiroptical Properties (VCD/ECD) for Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful experimental methods for determining the absolute configuration of chiral molecules. spectroscopyeurope.comcas.cz The comparison between experimentally measured spectra and theoretically calculated spectra provides a reliable method for assigning the absolute stereochemistry (R or S). chemistrywithatwist.commdpi.comnih.gov

The computational procedure for determining the absolute configuration of 2-Heptyl isocyanate would be as follows:

Conformational Analysis: As described in section 6.2, a comprehensive search for all low-energy conformers of the (R)-enantiomer is performed.

Spectrum Calculation: For each significant conformer, the VCD and/or ECD spectrum is calculated using quantum mechanical methods, typically Time-Dependent Density Functional Theory (TDDFT) for ECD and DFT for VCD. nih.govresearchgate.net

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged together, with each conformer's contribution weighted according to its calculated Boltzmann population.

Comparison: The final, Boltzmann-averaged theoretical spectrum for the (R)-configuration is compared to the experimental spectrum. If they match in terms of the signs and relative intensities of the peaks (Cotton effects), the absolute configuration of the experimental sample is confirmed as (R). If the experimental spectrum is a mirror image of the calculated (R)-spectrum, the sample has the (S)-configuration.

This combination of computational and experimental chiroptical methods is a definitive tool for unambiguous stereochemical assignment, especially for molecules that are not easily crystallized for X-ray analysis. spectroscopyeurope.com

Table 3: Hypothetical Calculated Chiroptical Data for the Main Conformer of this compound

| Spectroscopy | Wavelength/Frequency | Calculated Sign/Intensity |

|---|---|---|

| ECD | 215 nm | Δε = +3.2 |

| VCD | 2270 cm⁻¹ (N=C=O stretch) | ΔA = +5.0 x 10⁻⁵ |

| VCD | 1450 cm⁻¹ (CH₂ bend) | ΔA = -2.1 x 10⁻⁵ |

Note: Data are for illustrative purposes.

Quantitative Structure-Reactivity Relationship (QSRR) Studies on Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build statistical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. acs.org For derivatives of 2-Heptyl isocyanate, a QSRR model could be developed to predict their reaction rates with a specific nucleophile.

The development of a QSRR model involves:

Dataset Creation: A series of derivatives of 2-Heptyl isocyanate is defined, for example, by varying the length of the alkyl chain or introducing substituents.

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors is calculated using computational methods. These can include electronic descriptors (e.g., partial charge on the isocyanate carbon, HOMO/LUMO energies), steric descriptors (e.g., molecular volume), and topological descriptors.

Model Building: The calculated descriptors are correlated with experimentally measured reactivity data (e.g., reaction rate constants) using statistical methods like multiple linear regression or machine learning algorithms.

Validation: The predictive power of the resulting model is tested on a set of molecules not used in the model-building process.

A successful QSRR model can be used to predict the reactivity of new, unsynthesized derivatives, guiding the design of isocyanates with tailored reactivity for specific applications.

Emerging Research Directions and Future Innovations in R 2 Heptyl Isocyanate Chemistry

Development of Novel Organocatalytic Systems for Asymmetric Transformations

The use of small organic molecules as catalysts, known as organocatalysis, has become a powerful tool in asymmetric synthesis. mdpi.comyoutube.com Research is increasingly focused on developing novel organocatalytic systems to control the stereochemical outcome of reactions involving isocyanates. For (R)-2-Heptyl isocyanate, this opens up possibilities for creating complex chiral molecules with high efficiency and selectivity.

Future research in this area is directed towards designing bifunctional or even trifunctional organocatalysts. mdpi.com These catalysts possess multiple active sites—for instance, a Lewis base site to activate the isocyanate and a Brønsted acid site to activate the nucleophile—that work cooperatively to guide the reaction pathway. rsc.orgmdpi.com The goal is to achieve high enantioselectivity in the synthesis of derivatives like chiral ureas and carbamates, which are valuable motifs in pharmaceuticals and agrochemicals. nih.gov The development of such catalytic systems for reactions with this compound would enable the construction of intricate molecular architectures from simple precursors. mdpi.com

| Catalyst Type | Mode of Activation | Potential Application with this compound |

| Chiral Thioureas/Ureas | Hydrogen bond donation to activate the isocyanate group. | Stereoselective addition of nucleophiles to form chiral carbamates and ureas. |

| Cinchona Alkaloids | Lewis base activation of nucleophiles and/or electrophiles. | Catalyzing cycloaddition reactions or the formation of complex heterocyclic structures. |

| Chiral Phosphoric Acids | Brønsted acid catalysis to activate nucleophiles or reaction intermediates. | Enantioselective synthesis of functionalized hydantoins or other nitrogen-containing heterocycles. |

| N-Heterocyclic Carbenes (NHCs) | Nucleophilic catalysis, forming a reactive intermediate with the isocyanate. | Annulation reactions to create complex ring systems with high stereocontrol. |

Integration into Advanced Functional Materials and Nanotechnology

The unique chiral structure of this compound makes it a prime candidate for incorporation into advanced materials where molecular recognition and responsiveness are key.

There is a significant opportunity to use this compound in the development of materials for chiral recognition. mdpi.com By grafting polymers derived from this isocyanate onto surfaces, such as silica (B1680970) microspheres or nanoparticles, it is possible to create novel chiral stationary phases for high-performance liquid chromatography (HPLC). researchgate.net These materials could be highly effective in separating racemic mixtures, a critical process in the pharmaceutical industry. mdpi.com

Furthermore, the integration of this compound into sensing platforms is a promising area of nanotechnology. nih.govchiralnano.com Chiral functionalized nanoparticles could be designed to exhibit specific interactions with other chiral molecules. mdpi.com For instance, gold nanoparticles functionalized with polymers containing the (R)-2-heptyl moiety could be used in colorimetric or fluorescent sensors to detect the presence of a specific enantiomer in a sample. mdpi.com The development of such sensors relies on the precise spatial arrangement of the chiral groups on the nanomaterial surface, which enables selective binding. mdpi.comrsc.org

A particularly exciting frontier is the creation of "smart" polymers that can change their properties in response to external stimuli like light, temperature, or solvents. rsc.orgpccl.at Polyisocyanates are known to adopt stable helical conformations, and when the monomer unit is chiral, like this compound, it can induce a preferred screw-sense (left- or right-handed helix).

Recent research has shown that it is possible to control the helical structure of polyisocyanates by incorporating stimuli-responsive units. rsc.org For polymers derived from or containing this compound, this could lead to materials whose chiroptical properties (e.g., circular dichroism) can be switched on and off. rsc.org This control over macromolecular helicity could be harnessed for applications in optical data storage, molecular switches, and responsive coatings. rsc.orgrsc.org

Chemoenzymatic Synthesis of Complex Chiral Molecules

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical synthesis, offers a powerful strategy for building complex molecules. While research in this specific area for isocyanates is still developing, it holds considerable potential. Enzymes, such as lipases or proteases, could be used under mild conditions to catalyze the stereoselective addition of nucleophiles to the isocyanate group of this compound or to selectively modify a functional group in a molecule already containing this isocyanate moiety. This approach could provide access to complex chiral products that are difficult to obtain through purely chemical methods, all while operating under more environmentally friendly conditions.

Mechanistic Insights via Advanced In Situ Spectroscopic Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing processes and discovering new transformations. Advanced in-situ spectroscopic techniques are now being used to monitor isocyanate reactions in real time, providing a window into the transient intermediates and kinetics of these processes. mt.com